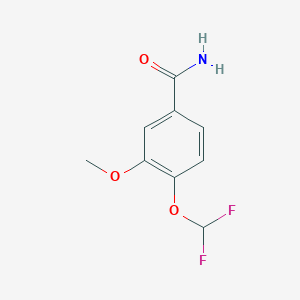

4-(Difluoromethoxy)-3-methoxybenzamide

Descripción

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide and its derivatives represent a privileged scaffold in medicinal chemistry and drug discovery, forming the structural basis for a wide array of pharmacologically active agents. researchgate.net The amide group, being stable and capable of forming hydrogen bonds, is a crucial feature in the interaction of these molecules with biological targets. researchgate.net Researchers have successfully developed benzamide derivatives with a broad spectrum of therapeutic applications, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties. ontosight.ainih.gov

The versatility of the benzamide core allows for substitutions on the aromatic ring and the amide nitrogen, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. For example, the histone deacetylase inhibitor MS-275 (Entinostat) is a notable benzamide derivative that has demonstrated significant antitumor activity. acs.orgnih.gov The continued exploration of this class of compounds underscores their importance and potential for yielding novel therapeutic leads. researchgate.netnih.gov

Significance of Difluoromethoxy and Methoxy (B1213986) Moieties in Molecular Design and Biological Activity

The table below summarizes the key properties these moieties contribute in the context of drug design.

| Moiety | Key Physicochemical Properties | Common Impact on Biological Activity |

| Methoxy (-OCH₃) | Non-lipophilic on aromatic rings, Hydrogen bond acceptor | Can improve ligand-target binding, influences ADME properties, may undergo metabolic O-demethylation. nih.govresearchgate.nettandfonline.com |

| Difluoromethoxy (-OCHF₂) | Increases lipophilicity (less than -OCF₃), conformationally flexible (can be lipophilic or polar), strong electron-withdrawing nature. | Enhances metabolic stability, modulates membrane permeability and bioavailability, can increase binding affinity. researchgate.netmdpi.com |

Identification of Research Gaps and Objectives for 4-(Difluoromethoxy)-3-methoxybenzamide Studies

A review of available scientific literature indicates that while the benzamide scaffold and the individual methoxy and difluoromethoxy substituents are well-studied, this compound itself has not been the subject of extensive, dedicated research. Its precursors and structurally related compounds, such as 4-(Difluoromethoxy)-3-hydroxybenzaldehyde and 4-(Difluoromethoxy)-3-methoxybenzoic acid, are primarily documented as intermediates in the synthesis of other complex molecules, notably phosphodiesterase-4 (PDE4) inhibitors like Roflumilast. google.com

This points to a significant research gap. The unique combination of the three key structural components—the benzamide core, the methoxy group, and the difluoromethoxy group—suggests that this compound is a rational target for synthesis and biological evaluation.

Primary Research Gaps:

Synthesis and Characterization: There is a lack of published, optimized synthetic routes specifically for this compound and detailed characterization of its physicochemical properties.

Biological Screening: The compound has not been systematically screened for a wide range of biological activities. Its potential as an inhibitor of enzymes like PDE4, histone deacetylases, or carbonic anhydrases, where benzamides have shown activity, remains unexplored. nih.govacs.org

Structure-Activity Relationship (SAR) Studies: No SAR studies are available that include this compound to understand how its specific substitution pattern compares to related analogues (e.g., those with hydroxy, chloro, or trifluoromethoxy groups).

Future Research Objectives:

Develop and optimize a synthetic pathway to produce this compound in high yield and purity, likely starting from commercially available precursors like 4-(difluoromethoxy)-3-methoxybenzoic acid.

Conduct comprehensive biological screening of the compound against various therapeutic targets, particularly those where benzamides, methoxy-containing, and difluoromethoxy-containing compounds have previously shown promise (e.g., oncology, inflammation, and central nervous system disorders).

Perform in vitro ADME and metabolic stability studies to determine the impact of the combined methoxy and difluoromethoxy groups on the compound's drug-like properties, paying close attention to potential O-demethylation of the methoxy group.

Initiate preliminary SAR studies by synthesizing and testing a small library of closely related analogues to establish a baseline understanding of how structural modifications affect biological activity.

By addressing these gaps, the scientific community can fully elucidate the potential of this compound as a lead compound or valuable chemical probe in academic and industrial research.

Structure

3D Structure

Propiedades

IUPAC Name |

4-(difluoromethoxy)-3-methoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F2NO3/c1-14-7-4-5(8(12)13)2-3-6(7)15-9(10)11/h2-4,9H,1H3,(H2,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMCZTYXRWYKCE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)N)OC(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 Difluoromethoxy 3 Methoxybenzamide

Retrosynthetic Analysis of 4-(Difluoromethoxy)-3-methoxybenzamide

A retrosynthetic analysis of this compound identifies two primary disconnection points that simplify the molecule into more readily available starting materials.

C-N Bond Disconnection: The most logical primary disconnection is at the amide bond. This simplifies the target molecule into 4-(difluoromethoxy)-3-methoxybenzoic acid and an ammonia (B1221849) source. This pathway is advantageous as the benzoic acid derivative is a stable and common intermediate.

C-O Bond Disconnection: The second key disconnection is at the difluoromethoxy ether linkage. This approach leads to a phenolic precursor, such as 4-hydroxy-3-methoxybenzamide. This strategy would involve introducing the difluoromethoxy group in the final step.

Combining these disconnections, a practical synthetic pathway emerges, starting from a common and inexpensive precursor, 4-hydroxy-3-methoxybenzaldehyde (vanillin). The proposed forward synthesis from vanillin (B372448) would involve:

Introduction of the difluoromethoxy group to form 4-(difluoromethoxy)-3-methoxybenzaldehyde (B67655).

Oxidation of the aldehyde group to a carboxylic acid, yielding 4-(difluoromethoxy)-3-methoxybenzoic acid.

Amidation of the carboxylic acid to produce the final product, this compound.

Key Synthetic Routes and Reaction Conditions

The synthesis of this compound can be efficiently achieved through a multi-step process starting from vanillin. This process involves the strategic introduction of the difluoromethoxy group, followed by functional group transformations to yield the final benzamide (B126).

The final step in the most common synthetic route is the formation of the amide from 4-(difluoromethoxy)-3-methoxybenzoic acid. Direct amidation of a carboxylic acid with an amine is possible but often requires catalysts to overcome the formation of a stable ammonium (B1175870) carboxylate salt. sciepub.com

Common strategies for amidation include:

Activation of the Carboxylic Acid: The carboxylic acid can be converted to a more reactive derivative, such as an acyl chloride or an anhydride, which then readily reacts with ammonia. However, these methods often generate stoichiometric waste. sciepub.com

Catalytic Direct Amidation: Modern methods focus on the direct coupling of the carboxylic acid and amine using a catalyst. Boron-based catalysts, such as boric acid, and titanium-based catalysts are effective for this transformation. sciepub.comsigmaaldrich.comresearchgate.net These catalytic methods are preferred as they are more atom-economical. sciepub.com For example, titanium tetrafluoride has been shown to be an effective catalyst for the direct amidation of both aromatic and aliphatic carboxylic acids in refluxing toluene. researchgate.net

The introduction of the difluoromethoxy (-OCF₂H) group is a critical step and is typically performed on a phenolic precursor. sci-hub.se The most common starting material for this synthesis is 4-hydroxy-3-methoxybenzaldehyde (vanillin). chemicalbook.comsigmaaldrich.com The reaction involves the O-difluoromethylation of the phenolic hydroxyl group.

Several reagents can be used to generate the difluorocarbene (:CF₂) intermediate required for this reaction:

Sodium Chlorodifluoroacetate (ClCF₂COONa): This is a stable, easy-to-handle solid that generates difluorocarbene upon heating. orgsyn.org The reaction is typically carried out in a solvent mixture like DMF and water at elevated temperatures (e.g., 100°C). chemicalbook.com This method provides good yields but may require chromatographic purification. chemicalbook.comorgsyn.org

Monochlorodifluoromethane (HCFC-22): This gaseous reagent can be bubbled through a solution of the phenoxide precursor. chemicalbook.comgoogle.com This process is often used in industrial settings. chemicalbook.com

Other Difluorocarbene Precursors: Other reagents, such as S-(difluoromethyl)sulfonium salts, have also been developed as bench-stable difluorocarbene precursors for the difluoromethylation of phenols under mild conditions. sci-hub.seacs.org

The table below summarizes typical reaction conditions for the difluoromethoxylation of vanillin.

| Reagent | Base | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|---|

| Sodium 2-chloro-2,2-difluoroacetate | Cesium Carbonate | DMF/Water | 100°C | 3.5 h | 91% | chemicalbook.com |

| Monochlorodifluoromethane | Sodium Hydroxide (B78521) | DMF | 90°C | 2 h | 80% | chemicalbook.com |

Once 4-(difluoromethoxy)-3-methoxybenzaldehyde is formed, it is oxidized to the corresponding carboxylic acid, 4-(difluoromethoxy)-3-methoxybenzoic acid, using standard oxidizing agents before proceeding to the amidation step.

The synthesis and functionalization of benzyl (B1604629) and pyrazole (B372694) scaffolds are not directly involved in the primary, most efficient synthetic routes for this compound. The core structure of the target compound is a substituted benzamide, and its synthesis originates from precursors based on a benzene (B151609) ring, such as vanillin or vanillic acid derivatives. Therefore, this section is not applicable to the direct synthesis of the title compound.

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

Applying green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus are in the amidation step and the choice of reagents and solvents. numberanalytics.comucl.ac.uk

Catalytic Amidation: As mentioned, moving from stoichiometric activating reagents (like carbodiimides or acyl chlorides) to catalytic direct amidation improves atom economy and reduces waste. sciepub.comsigmaaldrich.comresearchgate.net Boric acid is an inexpensive and low-toxicity catalyst for this purpose. sciepub.comucl.ac.uk

Solvent Choice and Solvent-Free Conditions: The use of dipolar aprotic solvents like NMP or DMF is common but raises environmental concerns. ucl.ac.uk Research into greener solvents or solvent-free reaction conditions, such as mechanochemical synthesis (using mechanical energy like grinding to drive reactions), offers a more sustainable alternative. numberanalytics.com

Biocatalysis: The use of enzymes, such as lipases and amidases, presents a highly selective and environmentally friendly approach to amide synthesis. numberanalytics.comresearchgate.net These reactions proceed under mild conditions and can be highly specific, minimizing byproducts. numberanalytics.com

Sustainable Fluorination: While the introduction of the difluoromethoxy group often relies on reagents that are not perfectly "green," newer methods are being explored. For instance, visible-light photoredox catalysis has emerged as a tool to generate radical intermediates for fluorination reactions under milder conditions, potentially reducing the need for high temperatures and harsh reagents. nih.gov

The table below outlines some green chemistry metrics and approaches.

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Reference |

|---|---|---|---|

| Atom Economy | Use of stoichiometric coupling reagents (e.g., EDC, HATU). | Direct catalytic amidation (e.g., with boric acid). | sciepub.comucl.ac.uk |

| Safer Solvents | Use of dipolar aprotic solvents (e.g., DMF, NMP). | Use of greener solvents or solvent-free conditions. | numberanalytics.comucl.ac.uk |

| Energy Efficiency | Reactions requiring high temperatures. | Biocatalytic methods or photoredox catalysis at ambient temperatures. | numberanalytics.comnih.gov |

Stereochemical Considerations in Synthetic Approaches (if applicable)

The molecule this compound is achiral and does not possess any stereocenters. The synthetic routes described typically involve achiral precursors and reagents. Consequently, there are no stereochemical considerations, such as the formation of enantiomers or diastereomers, that need to be controlled during its synthesis.

Chemical Reactivity and Mechanistic Investigations of 4 Difluoromethoxy 3 Methoxybenzamide

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Core

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions for benzene and its derivatives, where an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The regioselectivity of these reactions on 4-(difluoromethoxy)-3-methoxybenzamide is primarily governed by the directing effects of the methoxy (B1213986) and difluoromethoxy substituents. The powerful ortho-, para-directing influence of the methoxy group at position 3, combined with the deactivating and likely meta-directing nature of the amide group at position 1, and the deactivating effect of the difluoromethoxy group at position 4, leads to predictable substitution patterns. The most probable sites for electrophilic attack are the positions ortho and para to the strongly activating methoxy group, which are positions 2 and 6.

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. Due to the presence of the deactivating amide and difluoromethoxy groups, harsher reaction conditions may be required compared to more activated aromatic systems.

Illustrative Electrophilic Aromatic Substitution Reactions and Predicted Products

| Reaction | Reagents | Major Product(s) |

|---|---|---|

| Nitration | HNO3, H2SO4 | 4-(Difluoromethoxy)-3-methoxy-2-nitrobenzamide and 4-(Difluoromethoxy)-3-methoxy-6-nitrobenzamide |

| Bromination | Br2, FeBr3 | 2-Bromo-4-(difluoromethoxy)-3-methoxybenzamide and 6-Bromo-4-(difluoromethoxy)-3-methoxybenzamide |

| Sulfonation | Fuming H2SO4 | 4-(Difluoromethoxy)-3-methoxy-2-sulfobenzamide and 4-(Difluoromethoxy)-3-methoxy-6-sulfobenzamide |

Nucleophilic Reactivity at the Amide Functionality

The amide group in this compound is susceptible to nucleophilic attack at the carbonyl carbon. This reactivity is central to several important transformations.

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to the corresponding carboxylic acid, 4-(difluoromethoxy)-3-methoxybenzoic acid, and ammonia (B1221849). The reaction proceeds via nucleophilic acyl substitution, where water or a hydroxide (B78521) ion acts as the nucleophile.

Reduction: The amide can be reduced to the corresponding amine, (4-(difluoromethoxy)-3-methoxyphenyl)methanamine. Powerful reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation. The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon.

Dehydration: Treatment with a strong dehydrating agent, such as phosphorus pentoxide (P4O10) or thionyl chloride (SOCl2), can convert the primary amide to the corresponding nitrile, 4-(difluoromethoxy)-3-methoxybenzonitrile.

Key Nucleophilic Reactions at the Amide Group

| Reaction | Reagents | Product |

|---|---|---|

| Acid-Catalyzed Hydrolysis | H3O+, heat | 4-(Difluoromethoxy)-3-methoxybenzoic acid |

| Base-Catalyzed Hydrolysis | NaOH, heat | Sodium 4-(difluoromethoxy)-3-methoxybenzoate |

| Reduction | 1. LiAlH4, THF; 2. H2O | (4-(Difluoromethoxy)-3-methoxyphenyl)methanamine |

Stability and Transformations of the Difluoromethoxy Group

The difluoromethoxy (-OCF2H) group is generally stable under a wide range of reaction conditions, contributing to the metabolic stability of molecules containing this moiety. rsc.org This stability is attributed to the strong carbon-fluorine bonds. However, under specific and often harsh conditions, this group can undergo transformations.

Cleavage of the difluoromethoxy group is generally difficult and not a common synthetic transformation. It is resistant to many nucleophilic and electrophilic reagents that would typically cleave an ether linkage. Radical reactions, however, can be a potential pathway for the transformation of this group. rsc.org The C-H bond in the -OCF2H group is susceptible to radical abstraction under certain photolytic or radical-initiating conditions, which could lead to further functionalization.

Oxidative and Reductive Transformations

Beyond the specific reactions of the functional groups, the molecule as a whole can undergo oxidative and reductive transformations.

Oxidation: The aromatic ring is generally resistant to oxidation due to its inherent stability. However, under forcing conditions with strong oxidizing agents, degradation of the ring can occur. The methoxy group can be susceptible to oxidative cleavage under certain conditions.

Reduction: Catalytic hydrogenation (e.g., H2 over Pd/C) under high pressure and temperature can reduce the benzene ring to a cyclohexane (B81311) ring. This is a powerful method for accessing saturated carbocyclic structures. As mentioned previously, the amide group can be reduced to an amine using strong hydride reagents.

Mechanistic Pathways of Key Reactions Involving this compound

Electrophilic Aromatic Substitution (Nitration Example):

Formation of the Electrophile: Nitric acid reacts with sulfuric acid to generate the highly electrophilic nitronium ion (NO2+).

Nucleophilic Attack: The π-electrons of the benzene ring of this compound attack the nitronium ion. This attack is directed to the positions ortho and para to the activating methoxy group (positions 2 and 6), leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. uci.edu

Deprotonation: A weak base (such as water or HSO4-) removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final product, either 4-(difluoromethoxy)-3-methoxy-2-nitrobenzamide or 4-(difluoromethoxy)-3-methoxy-6-nitrobenzamide.

Nucleophilic Acyl Substitution (Base-Catalyzed Amide Hydrolysis Example):

Nucleophilic Attack: A hydroxide ion (OH-) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the amide group. This leads to the formation of a tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, and the amide ion (NH2-), a poor leaving group, is protonated by water to form ammonia (NH3), a better leaving group. Concurrently, the carboxylate anion is formed.

Protonation: In the final workup step with acid, the carboxylate anion is protonated to yield the carboxylic acid, 4-(difluoromethoxy)-3-methoxybenzoic acid.

Structural Elucidation and Advanced Spectroscopic Characterization of 4 Difluoromethoxy 3 Methoxybenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H, ¹³C, ¹⁹F, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of magnetically active nuclei. For 4-(difluoromethoxy)-3-methoxybenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments, along with two-dimensional techniques like Heteronuclear Single Quantum Coherence (HSQC), would provide a complete assignment of its structure.

¹H NMR Spectroscopy is instrumental in identifying the number and types of protons in the molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, the amide protons, and the proton of the difluoromethoxy group. The aromatic region would likely show a complex splitting pattern due to the coupling between the three adjacent protons on the benzene (B151609) ring. The methoxy group would appear as a sharp singlet, while the amide protons may present as a broad singlet. A key feature would be the triplet signal for the proton of the difluoromethoxy group, arising from coupling with the two fluorine atoms.

¹³C NMR Spectroscopy provides insights into the carbon framework of the molecule. The spectrum would display nine distinct signals, corresponding to each unique carbon atom in this compound. The carbonyl carbon of the amide group would resonate at the lowest field. The aromatic carbons would appear in the intermediate region, with their chemical shifts influenced by the attached substituents. The methoxy carbon would be observed at a higher field, and the difluoromethoxy carbon would be identifiable by its characteristic triplet splitting due to one-bond coupling with the two fluorine atoms.

¹⁹F NMR Spectroscopy is a powerful tool for characterizing fluorine-containing compounds. The ¹⁹F NMR spectrum of this compound is expected to show a doublet, resulting from the coupling of the two equivalent fluorine atoms with the single proton of the difluoromethoxy group. The chemical shift of this signal would be characteristic of a difluoromethoxy group attached to an aromatic ring.

HSQC Spectroscopy would be utilized to establish the direct one-bond correlations between protons and their attached carbons. This two-dimensional NMR experiment would be crucial in unequivocally assigning the signals in the ¹H and ¹³C NMR spectra, particularly for the aromatic protons and their corresponding carbons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) |

| Aromatic-H | 7.4 - 7.6 | m | - |

| Aromatic-H | 7.2 - 7.3 | m | - |

| Aromatic-H | 7.0 - 7.1 | m | - |

| -OCHF₂ | 6.5 - 6.8 | t | ~75 Hz |

| -OCH₃ | ~3.9 | s | - |

| -CONH₂ | 5.5 - 6.5 | br s | - |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) | Multiplicity (due to ¹⁹F coupling) |

| C=O | ~168 | s |

| Aromatic C-O | ~150 | s |

| Aromatic C-O | ~148 | s |

| Aromatic C-C(O) | ~133 | s |

| Aromatic C-H | ~122 | s |

| Aromatic C-H | ~115 | s |

| Aromatic C-H | ~112 | s |

| -OCHF₂ | ~117 | t |

| -OCH₃ | ~56 | s |

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis (e.g., HRMS, LC-MS, GC-MS)

Mass spectrometry (MS) is an essential analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion of this compound. This precise mass allows for the unambiguous determination of its elemental formula, C₉H₉F₂NO₃, by distinguishing it from other compounds with the same nominal mass. The calculated exact mass of this compound is 217.0550 g/mol . nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful hyphenated techniques that combine the separation capabilities of chromatography with the detection power of mass spectrometry. These methods would be employed to analyze the purity of a sample of this compound and to study its fragmentation behavior.

The electron ionization (EI) mass spectrum would likely exhibit a prominent molecular ion peak. The fragmentation pattern would be characterized by the loss of small neutral molecules and radicals. Key fragmentation pathways could include the loss of the amide group (-NH₂), the methoxy group (-OCH₃), and cleavage of the difluoromethoxy group. A study on the TMS ester of the related compound 4-difluoromethoxy-N-methylbenzylamine showed characteristic ions resulting from complex rearrangements, suggesting that similar intricate fragmentation pathways could be observed for this compound. nist.gov

Table 3: Key Mass Spectrometry Data for this compound

| Parameter | Value | Technique |

| Molecular Formula | C₉H₉F₂NO₃ | - |

| Exact Mass | 217.0550 u | HRMS |

| Molecular Weight | 217.17 g/mol | - |

| Key Fragmentation Ions (Predicted) | [M-NH₂]⁺, [M-OCH₃]⁺, [M-OCHF₂]⁺ | EI-MS |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy of this compound would show characteristic absorption bands corresponding to the various vibrational modes of its functional groups. The N-H stretching vibrations of the primary amide would appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching of the amide group (Amide I band) would be a strong absorption around 1650 cm⁻¹. The N-H bending vibration (Amide II band) is expected near 1600 cm⁻¹. Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while the C-O-C stretching of the ether linkages would appear in the 1250-1000 cm⁻¹ region. The C-F stretching vibrations of the difluoromethoxy group are expected to produce strong bands in the fingerprint region, typically between 1100 and 1000 cm⁻¹.

Raman Spectroscopy , being complementary to IR spectroscopy, would also be useful for identifying functional groups. Aromatic ring vibrations, which often give strong signals in Raman spectra, would be readily observable.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Amide (-CONH₂) | N-H stretch | 3400-3200 | Medium |

| Aromatic C-H | C-H stretch | >3000 | Medium-Weak |

| Amide (-CONH₂) | C=O stretch (Amide I) | ~1650 | Strong |

| Amide (-CONH₂) | N-H bend (Amide II) | ~1600 | Medium |

| Aromatic Ring | C=C stretch | 1600-1450 | Medium |

| Ether (-O-CH₃, -O-CHF₂) | C-O stretch | 1250-1000 | Strong |

| Difluoromethoxy (-OCHF₂) | C-F stretch | 1100-1000 | Strong |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. A single-crystal X-ray diffraction analysis of this compound would provide precise bond lengths, bond angles, and torsion angles. This technique would also reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding involving the amide group. While no crystal structure for this compound has been reported in the publicly available literature, such a study would be invaluable for a complete structural characterization.

Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Analysis (if chiral derivatives exist)

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are used to study chiral molecules. Since this compound is an achiral molecule and does not possess any stereocenters, it will not exhibit any chiroptical activity. Therefore, CD and ORD spectroscopy are not applicable for the stereochemical analysis of this compound. However, if chiral derivatives of this compound were to be synthesized, these techniques would be essential for determining their absolute configuration and studying their stereochemical properties.

Theoretical and Computational Chemistry Studies of 4 Difluoromethoxy 3 Methoxybenzamide

Quantum Mechanical (QM) Calculations: Electronic Structure, Molecular Orbitals, and Reactivity Descriptors

Quantum mechanical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. Methods like Hartree-Fock (HF) and post-HF methods are used, but Density Functional Theory (DFT) has become particularly prevalent for its balance of accuracy and computational cost. researchgate.net

Electronic Structure and Molecular Orbitals: The electronic behavior of 4-(Difluoromethoxy)-3-methoxybenzamide is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron and is associated with reactivity towards electrophiles, while the LUMO indicates the ability to accept an electron, suggesting sites for nucleophilic attack. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. researchgate.netnih.gov A smaller gap generally implies higher reactivity. researchgate.net For large molecules, the delocalized nature of these orbitals can sometimes make it difficult to pinpoint specific reactive sites, leading to the development of more localized orbital concepts like frontier molecular orbitalets (FMOLs). nih.govresearchgate.net

Reactivity Descriptors: From the HOMO and LUMO energy values, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. researchgate.net These descriptors provide a quantitative framework for predicting how the molecule will behave in a chemical reaction.

A hypothetical set of calculated quantum chemical properties for this compound is presented below.

| Parameter | Description | Hypothetical Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.8 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 eV |

| Energy Gap (ΔE) | LUMO-HOMO energy difference (reactivity indicator) | 5.3 eV |

| Ionization Potential (I) | Energy required to remove an electron (-EHOMO) | 6.8 eV |

| Electron Affinity (A) | Energy released when an electron is added (-ELUMO) | 1.5 eV |

| Global Hardness (η) | Resistance to change in electron distribution ((I-A)/2) | 2.65 eV |

| Electrophilicity Index (ω) | Propensity to accept electrons (μ²/2η) | 2.98 eV |

| Chemical Potential (μ) | (-(I+A)/2) | -4.15 eV |

Density Functional Theory (DFT) Applications for Conformational Analysis and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating molecular structures and properties with high accuracy. researchgate.net The B3LYP functional is a common choice that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. researchgate.net

Conformational Analysis: Conformational analysis involves studying the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. escientificpublishers.com For this compound, key rotations would be around the C-C bond connecting the benzamide (B126) group to the phenyl ring and the C-O bonds of the methoxy (B1213986) and difluoromethoxy groups. DFT calculations can map the potential energy surface by systematically rotating these bonds to identify the most stable, low-energy conformers. escientificpublishers.commdpi.com Studies on similar fluorinated benzamides have shown that fluorine substitution can induce non-planar conformations, which may be crucial for biological activity. mdpi.com

Spectroscopic Property Prediction: DFT calculations are highly effective in predicting vibrational spectra (FT-IR and FT-Raman). By calculating the second derivatives of the energy with respect to atomic positions, a set of harmonic vibrational frequencies can be obtained. nih.gov These theoretical frequencies often correlate well with experimental spectra, aiding in the assignment of vibrational modes to specific functional groups within the molecule. nih.govresearchgate.net

Below is a table showing hypothetical DFT-calculated vibrational frequencies for key functional groups in this compound compared with typical experimental ranges.

| Vibrational Mode | Functional Group | Typical Experimental Range (cm⁻¹) | Hypothetical Calculated (Scaled) (cm⁻¹) |

|---|---|---|---|

| N-H Asymmetric Stretch | -CONH₂ | 3330-3370 | 3355 |

| N-H Symmetric Stretch | -CONH₂ | 3160-3200 | 3180 |

| C=O Stretch (Amide I) | -CONH₂ | 1650-1690 | 1670 |

| C-N Stretch | -CONH₂ | 1380-1420 | 1405 |

| C-O-C Asymmetric Stretch | Ar-O-CH₃ | 1230-1270 | 1255 |

| C-O-C Symmetric Stretch | Ar-O-CH₃ | 1010-1050 | 1030 |

| C-F Stretch | -OCF₂H | 1000-1100 | 1065 |

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Solvent Interactions

While QM methods provide detailed electronic information on static structures, Molecular Dynamics (MD) simulations model the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment. nih.gov

Conformational Flexibility: MD simulations allow for the exploration of a molecule's conformational landscape in a more dynamic and realistic manner than static calculations. nih.gov By simulating the molecule over nanoseconds or longer, it is possible to observe transitions between different conformations and understand the flexibility of various parts of the structure, such as the rotation of the substituent groups. researchgate.net This flexibility can be critical for a molecule's ability to bind to a biological target.

Solvent Interactions: MD simulations are particularly powerful for studying the explicit interactions between a solute and solvent molecules. jocpr.com By immersing this compound in a simulated box of water, one can analyze the formation and lifetime of hydrogen bonds between the amide group's N-H and C=O moieties and surrounding water molecules. These simulations also reveal how the solvent influences the conformational preferences of the molecule. Understanding drug-solvent interactions is crucial as they govern the molecule's solubility and transport properties. jocpr.com

In Silico Prediction of Molecular Interactions and Binding Affinity

In silico techniques, particularly molecular docking and binding free energy calculations, are used to predict how a small molecule (ligand) might interact with a macromolecular target, such as a protein receptor. scispace.comresearchgate.net

Molecular Interactions: Molecular docking algorithms place a ligand into the binding site of a protein and score the potential poses based on intermolecular interactions. mdpi.com This allows for the identification of key interactions, such as hydrogen bonds, hydrophobic contacts, and electrostatic interactions, between the ligand and specific amino acid residues. nih.gov For this compound, the amide group is a likely candidate for forming crucial hydrogen bonds with a protein backbone or side chains, while the aromatic ring and methoxy groups could participate in hydrophobic and van der Waals interactions. mdpi.com

Binding Affinity: Docking programs provide a score that estimates the binding affinity, often expressed in kcal/mol. nih.gov While useful for ranking compounds, these scores are typically approximations. For more accurate predictions, the results of a docking simulation can be refined using methods like the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approaches, which calculate the binding free energy from snapshots of an MD simulation. plos.orgnih.gov

The table below presents hypothetical docking results for this compound against a plausible protein target.

| Parameter | Description |

|---|---|

| Protein Target | Hypothetical Kinase XYZ |

| Binding Affinity (Docking Score) | -8.5 kcal/mol |

| Key Hydrogen Bond Interactions | Amide N-H with Asp145; Amide C=O with Gly88 |

| Key Hydrophobic Interactions | Phenyl ring with Leu35, Val43; Methoxy group with Ile120 |

| Other Interactions | Difluoromethoxy group with Phe86 (pi-stacking/halogen interaction) |

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net

A 3D-QSAR model for derivatives of this compound would involve several steps. First, a training set of molecules with varying structural modifications and their corresponding experimentally measured biological activities (e.g., IC₅₀ values) is compiled. researchgate.net The molecules are then aligned based on a common scaffold. researchgate.net For each molecule, various molecular descriptors (e.g., steric, electrostatic, hydrophobic fields) are calculated. Finally, a statistical method, such as Partial Least Squares (PLS), is used to build a mathematical model that correlates the descriptors with the observed activity. nih.gov

The resulting QSAR model can be visualized with contour maps that highlight regions where certain properties (e.g., bulky groups, positive charge) are predicted to increase or decrease activity. This provides a powerful predictive tool to estimate the activity of new, yet-to-be-synthesized derivatives and to guide the design of more potent compounds. nih.govnih.gov

The table below illustrates the structure of a hypothetical dataset used for QSAR modeling of this compound derivatives.

| Compound | Substitution (R) | Descriptor 1 (e.g., LogP) | Descriptor 2 (e.g., Molar Refractivity) | Experimental Activity (pIC₅₀) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|---|

| Parent | -H | 1.85 | 48.5 | 6.5 | 6.4 |

| Derivative 1 | -Cl | 2.56 | 53.4 | 7.1 | 7.2 |

| Derivative 2 | -CH₃ | 2.35 | 53.1 | 6.8 | 6.7 |

| Derivative 3 | -OH | 1.22 | 49.4 | 6.1 | 6.2 |

Biological Target Identification and Mechanistic Investigation Molecular and Cellular Level, in Vitro

High-Throughput Screening (HTS) Methodologies for Identifying Molecular Interactions

High-Throughput Screening (HTS) is a foundational technology in drug discovery that allows for the rapid testing of vast libraries of chemical compounds against a specific biological target to identify "hits"—molecules that exhibit a desired activity. bmglabtech.compatsnap.com This process leverages automation, robotics, and miniaturized assays, typically in 96-, 384-, or 1536-well microtiter plates, to conduct millions of biochemical or cell-based tests efficiently. bmglabtech.comnih.gov The primary goal of HTS is not to identify a drug itself, but to find promising lead compounds that can be the starting point for further optimization. bmglabtech.com

For a compound like 4-(Difluoromethoxy)-3-methoxybenzamide, HTS would be employed to screen its activity against a panel of potential biological targets, such as enzymes or receptors. The screening process generally involves four key steps: sample preparation, establishment of an automated method, configuration of the robotic workstation, and data acquisition and handling. bmglabtech.com Various detection methods are used, including fluorescence, luminescence, and absorbance, to measure the compound's effect on the target. patsnap.com For instance, a cell-based HTS assay might use a genetically engineered cell line where inhibition of a target enzyme leads to a fluorescent or luminescent signal, which can be quantified by a plate reader. nih.gov Computational tools, such as HTS fingerprints generated from bioassay data, can also be used in virtual screening to predict compound-protein interactions and identify potential hits from large compound libraries before performing physical assays. mdpi.com

Enzyme Inhibition and Activation Studies (in vitro), e.g., Phosphodiesterase 4 (PDE4)

Following identification as a potential "hit" from HTS, detailed enzymatic assays are conducted to quantify the compound's inhibitory or activatory effects. This compound belongs to a class of compounds often investigated as inhibitors of phosphodiesterase 4 (PDE4), an enzyme that degrades the second messenger cyclic adenosine (B11128) monophosphate (cAMP). uel.ac.uk Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses the activity of various inflammatory cells. frontiersin.org

In vitro studies are critical for determining the potency and selectivity of such inhibitors. The most common metric is the half-maximal inhibitory concentration (IC50), which represents the concentration of an inhibitor required to reduce the enzyme's activity by 50%. These assays typically use purified, recombinant forms of the different PDE4 subtypes (PDE4A, PDE4B, PDE4C, and PDE4D) to assess selectivity. nih.gov For screening purposes, researchers often use mutationally activated, dimeric forms of the enzymes, such as PDE4D7-S129D and PDE4B1-S133D, to ensure high activity and reproducibility. acs.org

The inhibitory activity of benzamide (B126) derivatives and other structural classes against PDE4 subtypes has been extensively documented. While specific data for this compound is not publicly detailed, the activities of related and well-characterized PDE4 inhibitors illustrate the data generated in these studies.

| Compound | Target | IC50 Value | Notes |

|---|---|---|---|

| Roflumilast | PDE4 | 0.8 nM | A potent, well-characterized PDE4 inhibitor. mdpi.com |

| LASSBio-448 | PDE4A | 0.7 µM | A benzodioxole-based derivative that inhibits all four PDE4 isoforms. mdpi.com |

| LASSBio-448 | PDE4B | 1.4 µM | |

| LASSBio-448 | PDE4C | 1.1 µM | |

| LASSBio-448 | PDE4D | 4.7 µM | |

| GSK256066 | PDE4 | 0.003 nM | A highly potent inhaled PDE4 inhibitor. frontiersin.org |

Receptor Binding Assays and Ligand-Target Interactions (in vitro)

Receptor binding assays are essential in vitro tools used to characterize the interaction between a ligand (like this compound) and its molecular target (such as the PDE4 enzyme). nih.gov These assays measure the affinity of a ligand for its target, typically quantified by the dissociation constant (Kd), which represents the concentration of ligand at which half of the target binding sites are occupied at equilibrium. nih.gov

A common format is the competitive binding assay, where a labeled ligand (often radiolabeled) of known affinity competes with an unlabeled test compound for binding to the target. merckmillipore.com The amount of labeled ligand displaced by the test compound is measured, allowing for the calculation of the test compound's inhibitory constant (Ki) or IC50 for binding. Filtration assays and Scintillation Proximity Assays (SPA) are two widely used methods. nih.govnih.gov

Filtration Assays : In this method, the reaction mixture containing the target, labeled ligand, and test compound is incubated. The mixture is then passed through a filter plate. The target and any bound ligand are retained on the filter, while the unbound ligand passes through. The radioactivity on the filter is then measured to quantify the binding. nih.gov

Scintillation Proximity Assays (SPA) : This technique uses microscopic beads coated with a scintillant and a molecule that captures the target. When a radiolabeled ligand binds to the target on the bead, it comes into close enough proximity to the scintillant to produce light, which is then detected. Unbound radioligand in the solution is too far away to generate a signal, eliminating the need for a physical separation step. nih.gov

These assays provide crucial data on how tightly a compound binds to its intended target and can also be used to assess its selectivity by testing against other related targets. nih.gov

Cellular Pathway Modulation and Signal Transduction Investigations (in vitro)

Once a compound's direct interaction with its molecular target is confirmed, in vitro cellular assays are used to investigate its effects on downstream signaling pathways. For a PDE4 inhibitor like this compound, the primary mechanism is the elevation of intracellular cAMP. frontiersin.org

Cell-based assays are designed to measure these changes. For example, cells can be treated with the compound, and then the intracellular cAMP levels can be quantified using techniques like Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or enzyme-linked immunosorbent assays (ELISAs). columbiabiosciences.com An increase in cAMP following treatment with the compound provides direct evidence of PDE4 inhibition within a cellular context. nih.gov

The functional consequences of increased cAMP can then be explored. Elevated cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In inflammatory cells, this signaling cascade leads to a reduction in the production and release of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), and various interleukins (IL-2, IL-4, IL-5). mdpi.com To measure this, immune cells (e.g., peripheral blood mononuclear cells or macrophages) are stimulated in vitro with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compound. The levels of secreted cytokines in the cell culture medium are then measured to determine the compound's anti-inflammatory efficacy. mdpi.commdpi.com

Structure-Activity Relationship (SAR) Analysis for Modulating Molecular Interactions

Structure-Activity Relationship (SAR) analysis is a critical process in medicinal chemistry that links the chemical structure of a compound to its biological activity. immutoscientific.comresearchgate.net By systematically modifying different parts of a lead molecule, researchers can determine which functional groups are essential for activity (the pharmacophore) and which can be altered to improve properties like potency, selectivity, and metabolic stability. immutoscientific.com

For benzamide-based PDE4 inhibitors, SAR studies have elucidated the roles of different structural components:

Benzamide Core : This central scaffold serves as a key structural anchor for orienting other functional groups within the enzyme's active site. nih.gov

Methoxy (B1213986) Group (at position 3) : This group often contributes to binding by forming specific interactions within a hydrophobic pocket of the PDE4 active site. mdpi.com

Difluoromethoxy Group (at position 4) : The introduction of fluorine atoms or fluorinated groups is a common strategy in drug design. nih.gov The difluoromethoxy moiety can significantly impact a molecule's properties by altering its electronics, lipophilicity, and metabolic stability. It can also form favorable interactions, such as hydrogen bonds or dipole interactions, with amino acid residues in the target's binding site, potentially enhancing binding affinity and potency. mdpi.com Structure-activity relationship studies on various PDE4 inhibitor series have shown that the presence of electron-withdrawing groups can be beneficial for both affinity and activity. mdpi.com

| Structural Moiety | Modification | General Effect on Activity | Rationale |

|---|---|---|---|

| Benzamide Ring | Substitution Pattern | Critical for potency and selectivity. | Determines the orientation of substituents in the enzyme's binding pockets. nih.gov |

| Amide Group | Replacement or modification | Often leads to loss of activity. | Typically forms a crucial hydrogen bond with an invariant glutamine residue in the PDE4 active site. acs.org |

| Alkoxy Groups (e.g., Methoxy, Difluoromethoxy) | Position and nature of the group | Modulates potency and physical properties. | These groups interact with hydrophobic pockets in the active site; fluorination can enhance binding affinity and metabolic stability. mdpi.comnih.gov |

Rational Design of Derivatives for Enhanced Molecular Specificity (in vitro focus)

The insights gained from SAR studies are used to rationally design new derivatives with improved properties. immutoscientific.com The goal is to enhance specificity for the desired target, thereby increasing efficacy and potentially reducing off-target side effects. For PDE4 inhibitors, a key objective is often to achieve selectivity for one of the four PDE4 subtypes (A, B, C, D), as they play different roles in cellular processes. nih.gov

For example, SAR analysis might reveal that the difluoromethoxy group of this compound interacts with a specific region of the PDE4D active site. Rational design could then involve synthesizing new analogs where this group is replaced by other small, electron-withdrawing groups (e.g., trifluoromethoxy or a cyano group) to probe this interaction further. The aim would be to find a substituent that optimizes the interaction with PDE4D without increasing binding to other subtypes.

Another strategy involves exploiting subtle differences in the amino acid sequences of the PDE4 subtypes. For instance, the active site of PDE4D contains a phenylalanine residue that is replaced by a tyrosine in other subtypes. acs.org Derivatives can be designed to specifically interact with this phenylalanine, thereby conferring PDE4D selectivity. acs.org These newly designed compounds are then synthesized and evaluated in the in vitro enzyme inhibition and cellular assays described above to validate the design hypothesis and continue the iterative cycle of drug optimization.

Applications in Medicinal Chemistry and Drug Discovery Conceptual Frameworks

4-(Difluoromethoxy)-3-methoxybenzamide as a Privileged Scaffold in Drug Design

In medicinal chemistry, a "privileged scaffold" is a molecular framework that is capable of binding to multiple, distinct biological targets. mdpi.com This versatility makes such scaffolds highly valuable starting points for the design of new drugs. mdpi.comresearchgate.net While the term was initially applied to structures like the benzodiazepine (B76468) nucleus, it has expanded to include other frameworks that frequently appear in bioactive compounds. nih.gov

The substituted benzamide (B126) moiety is one such framework. Derivatives of benzamide have been successfully developed to target a wide range of proteins, including histone deacetylases (HDACs) and fibroblast growth factor receptor-1 (FGFR1). nih.govnih.gov The core benzamide structure provides a rigid backbone that can orient substituents into specific binding pockets and participate in crucial hydrogen bonding interactions via its amide group.

The this compound structure incorporates specific substituents that further enhance its utility:

Methoxy (B1213986) Group (-OCH₃): This group can influence solubility and act as a hydrogen bond acceptor. Its position on the aromatic ring can direct the molecule's interaction with target proteins.

Difluoromethoxy Group (-OCF₂H): The incorporation of fluorine is a common strategy in drug design to modulate physicochemical properties. The difluoromethoxy group is particularly notable as it can alter lipophilicity, improve metabolic stability, and act as a weak hydrogen bond donor, properties not offered by a simple methoxy group. researchgate.netnih.gov

The combination of the proven benzamide core with these specific fluorine- and methoxy-containing substituents creates a scaffold that is pre-validated for biological activity and possesses tunable, drug-like properties, making it a privileged starting point for library design and drug discovery campaigns. nih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design aimed at discovering novel chemical entities with improved properties while retaining the desired biological activity. github.ionih.gov

Scaffold Hopping involves replacing the central core of a molecule with a structurally different scaffold, while preserving the spatial arrangement of key functional groups responsible for target interaction. github.io Starting with a this compound core, a medicinal chemist might replace the central phenyl ring with a different aromatic system, such as a pyridine, pyrazole (B372694), or other heterocycle. The goal of such a "hop" could be to improve properties like solubility, access novel intellectual property, or escape a known toxicity associated with the original scaffold. dundee.ac.uk

Bioisosteric Replacement focuses on substituting a specific functional group with another that has similar physical or chemical properties, leading to a similar biological response. nih.gov This strategy can be applied to the this compound structure in several ways:

Amide Bioisosteres: The amide group itself is critical for the structure of many benzamide-based drugs. However, it can be susceptible to hydrolysis. Bioisosteric replacements such as thioamides, ureas, or triazoles have been explored to create more stable analogues while maintaining the necessary hydrogen bonding capacity. nih.gov

Difluoromethoxy Bioisosteres: The difluoromethoxy group is itself a bioisostere. The -CF₂H moiety can serve as a replacement for hydroxyl (-OH), thiol (-SH), or methyl (-CH₃) groups. researchgate.net This substitution can enhance metabolic stability by blocking sites of oxidation and subtly modulate the electronic properties and conformation of the molecule. tandfonline.com The strategic use of such fluorinated fragments is a growing area in medicinal chemistry. informahealthcare.comnih.gov

These strategies allow for the systematic exploration of chemical space around the initial hit, leading to the optimization of potency, selectivity, and pharmacokinetic profiles.

Fragment-Based Drug Design (FBDD) Approaches Utilizing Benzamide Fragments

Fragment-Based Drug Design (FBDD) is a method for identifying lead compounds that begins with screening libraries of small, low-molecular-weight molecules, or "fragments." wikipedia.orgnih.gov These fragments typically adhere to the "Rule of Three": molecular weight < 300 Da, ClogP < 3, and fewer than 3 hydrogen bond donors and acceptors. wikipedia.org Fragments that bind, even weakly, to a biological target are then optimized and grown into more potent, drug-like molecules. nih.govdrughunter.com

With a molecular weight of approximately 217.18 g/mol , this compound fits well within the criteria for a typical fragment. nih.gov An FBDD campaign could utilize this or similar benzamide fragments as follows:

Screening: A library containing the this compound fragment would be screened against a protein target using sensitive biophysical techniques like nuclear magnetic resonance (NMR) or X-ray crystallography. drughunter.comproteopedia.org

Hit Identification: If the fragment shows binding to a specific site on the target, its binding mode is characterized.

Fragment Elaboration: Once a binding mode is confirmed, medicinal chemists use this structural information to elaborate on the fragment. This can be done in two primary ways:

Fragment Growing: The fragment is extended by adding new functional groups that can interact with adjacent pockets on the protein surface, thereby increasing affinity and potency.

Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be linked together to create a single, larger molecule with significantly higher affinity. proteopedia.org

The benzamide core provides a stable anchor point, while the methoxy and difluoromethoxy groups provide vectors for synthetic elaboration, making it an ideal starting point for FBDD approaches.

Ligand Design Principles for Specific Molecular Targets

The design of a potent and selective ligand requires a deep understanding of the target's binding site and the specific molecular interactions that drive affinity. The this compound moiety is a key component of approved drugs, most notably Roflumilast, a selective inhibitor of phosphodiesterase-4 (PDE4). pharmaffiliates.com

The design principles for such an inhibitor, using the benzamide core, include:

Hydrogen Bonding: The amide (-CONH-) group of the benzamide is a crucial pharmacophore. It can act as both a hydrogen bond donor (the N-H) and acceptor (the C=O), forming key interactions that anchor the ligand in the protein's active site.

Hydrophobic and van der Waals Interactions: The aromatic ring provides a scaffold for positioning other groups to interact with hydrophobic pockets in the target protein.

Modulation of Physicochemical Properties: The substituents on the ring are critical for fine-tuning the ligand's properties. In the case of Roflumilast, the 3-methoxy and 4-difluoromethoxy groups are precisely positioned to optimize binding affinity and selectivity for the PDE4 enzyme over other PDE family members. The difluoromethoxy group, in particular, contributes to an optimal balance of lipophilicity and metabolic stability. researchgate.netnih.gov

Conformational Control: The substitution pattern on the benzamide ring influences the molecule's preferred conformation, which can be crucial for fitting into a constrained binding site.

By systematically modifying the substituents on the benzamide scaffold, chemists can develop structure-activity relationships (SAR) to optimize interactions with a specific molecular target, as has been done for targets like FGFR1 and HDACs. nih.govnih.gov

Strategies for Modulating Molecular Properties in silico (e.g., ADME prediction)

Before committing to costly and time-consuming synthesis, modern drug discovery programs extensively use computational, or in silico, tools to predict the pharmacokinetic properties of designed molecules. scispace.comjonuns.com This process, often referred to as ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, helps prioritize which virtual compounds are most likely to become successful drugs. nih.govmdpi.com

For a series of analogues based on the this compound scaffold, a typical in silico ADME assessment would involve calculating a range of molecular descriptors and predicting key pharmacokinetic endpoints. These computational models help guide the design of new derivatives by predicting the impact of structural modifications. epstem.net For example, adding a polar group might be predicted to decrease blood-brain barrier penetration but improve aqueous solubility.

Below is an interactive table representing a conceptual in silico ADME profile for the parent compound and hypothetical derivatives to illustrate the process.

| Compound | Structure Modification | MW | LogP | TPSA (Ų) | H-Bond Donors | H-Bond Acceptors | Predicted GI Absorption | Predicted BBB Permeant | Predicted CYP2D6 Inhibitor |

| Parent | This compound | 217.18 | 1.60 | 61.34 | 1 | 4 | High | Yes | No |

| Analogue A | Add -OH to phenyl ring | 233.18 | 1.15 | 81.57 | 2 | 5 | High | No | No |

| Analogue B | Replace -CONH₂ with -COOH | 218.16 | 1.65 | 72.83 | 1 | 4 | High | No | Yes |

| Analogue C | Add a second phenyl ring | 293.28 | 3.55 | 61.34 | 1 | 4 | High | Yes | Yes |

Note: The values for the Parent compound are based on publicly available data. nih.gov Values for Analogues A, B, and C are illustrative predictions based on established chemical principles to demonstrate how in silico tools guide medicinal chemistry efforts.

This predictive approach allows researchers to virtually screen thousands of potential molecules and select only the most promising candidates for synthesis and biological testing, dramatically improving the efficiency of the drug discovery process. nih.gov

Degradation Pathways and Environmental Stability Academic Context

Photodegradation Mechanisms and Products

While specific photolytic studies on 4-(Difluoromethoxy)-3-methoxybenzamide are not extensively documented in publicly available literature, the photodegradation mechanisms can be inferred from the behavior of structurally related aromatic compounds and benzamide (B126) derivatives. The presence of the aromatic ring and the amide functionality suggests that the compound is likely to undergo photochemical reactions when exposed to ultraviolet (UV) radiation.

One potential photodegradation pathway for aromatic amides is the photo-Fries rearrangement. This reaction typically involves the cleavage of the amide bond and subsequent rearrangement of the acyl group onto the aromatic ring, leading to the formation of amino-ketones. However, the primary photochemical process for many aromatic compounds in the presence of a suitable hydrogen donor is the abstraction of a hydrogen atom, which can initiate a cascade of radical reactions.

The photochemistry of benzophenone, a related compound, involves its excitation to a triplet state, which can then abstract a hydrogen atom to form a ketyl radical. wikipedia.org While this compound is not a ketone, the aromatic ring and carbonyl group could participate in similar photochemical processes.

Potential photodegradation products could arise from the cleavage of the C-N bond of the amide, the C-O bonds of the methoxy (B1213986) and difluoromethoxy groups, or reactions involving the aromatic ring itself. The presence of fluorine atoms in the difluoromethoxy group may influence the photostability of this moiety.

A plausible photodegradation mechanism could involve the homolytic cleavage of the bond between the carbonyl carbon and the nitrogen atom, leading to the formation of a benzoyl radical and an amino radical. These highly reactive species can then undergo a variety of subsequent reactions, such as hydrogen abstraction or recombination, to form a complex mixture of photoproducts.

Table 1: Plausible Photodegradation Mechanisms for Aromatic Amides

| Mechanism | Description | Potential Products |

| Photo-Fries Rearrangement | Migration of the acyl group from the nitrogen atom to the aromatic ring. | Amino-ketone derivatives |

| Homolytic Cleavage (C-N bond) | Fission of the amide bond to form a benzoyl radical and an amino radical. | Benzoic acid derivatives, aniline (B41778) derivatives |

| Hydrogen Abstraction | Abstraction of a hydrogen atom from the solvent or other molecules by the excited state of the compound. | Radical species leading to a variety of secondary products |

| Photosubstitution | Replacement of a substituent on the aromatic ring with another group, often from the solvent. | Substituted benzamide derivatives |

Biotransformation Pathways and Metabolites (in vitro microbial studies)

The biotransformation of this compound in microbial systems is anticipated to proceed through several enzymatic pathways. Microorganisms have evolved a diverse array of enzymes capable of metabolizing a wide range of organic compounds. researchgate.netmedcraveonline.com For aromatic compounds, key initial reactions often involve oxidation, reduction, hydrolysis, or demethylation.

The amide linkage in this compound is a likely target for microbial amidases, which would hydrolyze the C-N bond to yield 4-(difluoromethoxy)-3-methoxybenzoic acid and ammonia (B1221849). This is a common metabolic pathway for benzamide-containing compounds.

The methoxy and difluoromethoxy groups are also susceptible to microbial metabolism. O-demethylation is a frequent reaction catalyzed by microbial monooxygenases, which would convert the methoxy group to a hydroxyl group, forming 4-(difluoromethoxy)-3-hydroxybenzamide. The difluoromethoxy group may also undergo enzymatic cleavage, although the C-F bonds are generally more resistant to biological degradation than C-H bonds.

Furthermore, the aromatic ring itself can be a substrate for microbial dioxygenases, leading to the formation of catechol-like intermediates. These catechols can then undergo ring cleavage, ultimately leading to the complete mineralization of the compound to carbon dioxide and water.

Studies on the microbial degradation of other aromatic compounds, such as nitroaromatic compounds, have shown that the initial steps often involve the formation of a carboxyl group on the aromatic nucleus, which then allows the molecule to enter central metabolic pathways. researchgate.net

Table 2: Potential Microbial Biotransformation Reactions for this compound

| Reaction Type | Enzyme Class (Example) | Potential Metabolites |

| Amide Hydrolysis | Amidase | 4-(Difluoromethoxy)-3-methoxybenzoic acid, Ammonia |

| O-Demethylation | Monooxygenase | 4-(Difluoromethoxy)-3-hydroxybenzamide |

| Aromatic Hydroxylation | Dioxygenase | Catechol derivatives |

| Ether Cleavage | Etherase | Phenolic derivatives |

Hydrolytic Stability under Various pH Conditions

The hydrolytic stability of this compound is expected to be pH-dependent, a characteristic feature of amides. In general, amide hydrolysis can be catalyzed by both acids and bases.

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon and facilitates nucleophilic attack by water. Studies on the hydrolysis of benzamides in strong aqueous acids have detailed this mechanism. rsc.org For some N-triflylbenzamides, slow degradation has been observed in 0.5 M aqueous HCl over several weeks. beilstein-journals.orgnih.gov

Under alkaline conditions, the hydroxide (B78521) ion acts as a nucleophile and directly attacks the carbonyl carbon. The rate of alkaline hydrolysis is generally dependent on the concentration of the hydroxide ion. Research on related compounds suggests that the difluoromethoxy group may be more susceptible to hydrolysis than a corresponding methoxy group. nih.gov However, studies on N-triflylbenzamides have shown them to be stable in 0.5 M aqueous NaOH. beilstein-journals.orgnih.gov

Table 3: Expected Hydrolytic Stability of this compound at Different pH

| pH Range | Condition | Expected Rate of Hydrolysis | Primary Hydrolysis Products |

| < 4 | Acidic | Slow to moderate | 4-(Difluoromethoxy)-3-methoxybenzoic acid, Ammonium (B1175870) ions |

| 4 - 8 | Neutral to slightly acidic/alkaline | Generally stable | Minimal degradation |

| > 8 | Alkaline | Moderate to rapid | 4-(Difluoromethoxy)-3-methoxybenzoate, Ammonia |

Thermal Degradation Profiles and Decomposition Products

The thermal stability of this compound is an important consideration for its handling and environmental fate in high-temperature environments. The decomposition of aromatic amides at elevated temperatures can proceed through complex reaction pathways.

Studies on the thermal decomposition of N,N-dimethoxy-4-substituted benzamides have shown that these compounds decompose at around 155 °C via homolysis, forming alkoxyamidyl and alkoxyl free radicals. nih.gov These reactions follow first-order kinetics with activation energies in the range of 125-135 kJ mol⁻¹. nih.gov

The thermal decomposition of structurally related amides, such as azodicarbonamide, can lead to the evolution of gases like nitrogen, carbon monoxide, and ammonia, along with the formation of solid residues including biurea, cyanuric acid, and urazole. rsc.org

For this compound, thermal decomposition is likely to initiate with the cleavage of the weakest bonds in the molecule. This could be the C-N amide bond or the C-O bonds of the ether linkages. The decomposition products would likely include a mixture of smaller volatile molecules and more complex, potentially polymeric, residues. The presence of fluorine could lead to the formation of fluorinated decomposition products.

Table 4: Potential Thermal Decomposition Products of Substituted Benzamides

| Temperature Range | Decomposition Pathway | Potential Gaseous Products | Potential Solid Residues |

| High Temperature | Homolytic Cleavage | Nitrogen oxides, Carbon monoxide, Ammonia, Fluorinated hydrocarbons | Char, Polymeric materials, Cyanuric acid derivatives |

| Pyrolysis | Fragmentation and Rearrangement | Benzene (B151609) derivatives, Phenols, Anisoles | Complex aromatic structures |

Future Directions and Emerging Research Avenues for 4 Difluoromethoxy 3 Methoxybenzamide

Exploration of Novel Synthetic Methodologies

The synthesis of fluorinated organic compounds, including those containing a difluoromethoxy group, is an area of active research. nih.govresearchgate.net Future efforts in the synthesis of 4-(Difluoromethoxy)-3-methoxybenzamide are likely to focus on developing more efficient, scalable, and environmentally friendly methods.

One promising approach is the application of visible-light photoredox catalysis . nih.govresearchgate.net This technique has emerged as a powerful tool for the formation of carbon-fluorine bonds under mild conditions. nih.gov The use of photoredox catalysis could offer a more efficient and selective method for introducing the difluoromethoxy group onto the benzamide (B126) scaffold, potentially leading to higher yields and reduced waste compared to traditional fluorination methods. nih.govresearchgate.net

Another area of exploration is the development of novel reagents and catalysts for difluoromethoxylation. nih.govgoogle.com Researchers are continuously seeking new sources of the difluoromethoxy group and more effective catalysts to facilitate its incorporation into complex molecules. nih.gov These advancements could lead to more direct and versatile synthetic routes to this compound and its analogues.

The table below outlines potential novel synthetic methodologies that could be explored for the synthesis of this compound and related compounds.

| Methodology | Description | Potential Advantages |

| Visible-Light Photoredox Catalysis | Utilizes visible light to initiate single-electron transfer processes, enabling the formation of challenging chemical bonds under mild conditions. nih.govresearchgate.net | High efficiency, mild reaction conditions, and potential for late-stage functionalization. nih.gov |

| Novel Difluoromethoxylating Reagents | Development of new chemical reagents that can efficiently transfer the difluoromethoxy group to a substrate. nih.gov | Improved reactivity, selectivity, and broader substrate scope. |

| Flow Chemistry | Conducting chemical reactions in a continuously flowing stream rather than in a batch reactor. | Enhanced safety, better process control, and potential for scalability. |

| Biocatalysis | The use of enzymes or whole microorganisms to catalyze chemical reactions. | High selectivity, mild reaction conditions, and environmentally friendly. |

Advanced Computational Approaches for Predictive Modeling

Computational chemistry and molecular modeling are indispensable tools in modern drug discovery, enabling the prediction of molecular properties and the rational design of new drug candidates. nih.govsci-hub.se For this compound, advanced computational approaches can provide valuable insights into its structure-activity relationships (SAR), pharmacokinetic properties, and potential biological targets.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govsci-hub.se DFT calculations can be employed to predict various properties of this compound, such as its molecular geometry, electronic distribution, and reactivity. nih.gov This information can help in understanding how the molecule interacts with its biological targets at the atomic level. sci-hub.se

Quantitative Structure-Activity Relationship (QSAR) studies are another important computational tool. nih.gov By analyzing a dataset of related compounds and their biological activities, QSAR models can be developed to predict the activity of new, untested molecules. nih.gov For this compound, QSAR models could be used to guide the design of new analogues with improved potency and selectivity. nih.gov

The following table summarizes key computational approaches and their potential applications in the study of this compound.

| Computational Approach | Description | Application to this compound |

| Density Functional Theory (DFT) | A method for calculating the electronic structure of molecules. nih.govsci-hub.se | Prediction of molecular properties, understanding of binding interactions, and elucidation of reaction mechanisms. nih.gov |

| Molecular Docking | A computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govbenthamdirect.com | Identification of potential binding modes of this compound to its biological targets. nih.govbenthamdirect.com |

| Molecular Dynamics (MD) Simulations | A computer simulation method for analyzing the physical movements of atoms and molecules. | Investigation of the dynamic behavior of the compound and its interactions with biological macromolecules over time. |

| Quantitative Structure-Activity Relationship (QSAR) | A computational modeling method for revealing the relationship between the chemical structures and biological activities of a set of compounds. nih.gov | Prediction of the biological activity of new analogues and guidance for lead optimization. nih.gov |

Identification of Novel Biological Targets and Pathways (in vitro studies)

While the precise biological targets of this compound are still under investigation, future research will undoubtedly focus on identifying and validating its molecular targets and elucidating the biological pathways it modulates. In vitro studies are crucial in this endeavor, providing a controlled environment to assess the compound's activity against specific proteins, enzymes, or cell lines.

Given that many substituted benzamides exhibit activity as enzyme inhibitors, future in vitro studies could explore the potential of this compound to inhibit various classes of enzymes, such as kinases, proteases, or histone deacetylases (HDACs). google.comacs.org For instance, some benzamide derivatives have shown potential as inhibitors of Cholesteryl Ester Transfer Protein (CETP), which is a target for cardiovascular disease. nih.gov Others have been investigated as inhibitors of Carbonic Anhydrase IX (CAIX), a target in cancer therapy. benthamdirect.com

High-throughput screening (HTS) of large compound libraries against a panel of biological targets is a powerful approach for identifying novel activities. This compound and its derivatives could be included in such screening campaigns to uncover unexpected therapeutic applications.

The table below highlights potential biological targets and pathways for future in vitro investigation of this compound.

| Potential Biological Target/Pathway | Rationale for Investigation |

| Enzyme Inhibition (e.g., Kinases, Proteases, HDACs) | Many benzamide derivatives are known to be enzyme inhibitors. google.comacs.org |

| G-Protein Coupled Receptors (GPCRs) | Substituted benzamides have been shown to interact with various GPCRs. |

| Ion Channels | Certain benzamides modulate the activity of ion channels. |

| Anti-proliferative Activity in Cancer Cell Lines | The anti-cancer potential of substituted benzamides is an active area of research. google.comnih.gov |

| Antimicrobial Activity | Some benzamide derivatives have demonstrated antibacterial and antifungal properties. nih.govcyberleninka.runanobioletters.com |

Integration with Artificial Intelligence and Machine Learning in Drug Discovery Research

Target Identification: AI algorithms can analyze vast amounts of biological data, including genomics, proteomics, and clinical data, to identify and validate novel drug targets. nih.govlifechemicals.com This could help to pinpoint the most relevant biological targets for this compound.

Virtual Screening: ML models can be trained on large datasets of chemical compounds and their biological activities to predict the potential of new molecules to interact with specific targets. nih.govnih.gov This allows for the rapid in silico screening of virtual libraries of compounds related to this compound to identify those with the highest probability of being active. nih.govnih.gov